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For researchers, scientists, and drug development professionals, the choice of protecting group
chemistry is a critical determinant of yield, purity, and overall success in oligonucleotide
synthesis. This guide provides a detailed comparison of tert-butyldimethylsilyl (TBDMS)
chemistry with its primary alternative, the TOM (triisopropylsilyloxymethyl) protecting group,
supported by experimental data and protocols.

The tert-butyldimethylsilyl (TBDMS) group has long been a cornerstone in the synthesis of RNA
oligonucleotides, primarily serving to protect the 2'-hydroxyl group of the ribose sugar. Its
relative stability during the phosphoramidite coupling cycles and its fluoride-mediated removal
have made it a workhorse in both academic and industrial laboratories. However, the
emergence of alternative protecting groups, most notably the TOM group, necessitates a
careful evaluation of their respective advantages and disadvantages. This guide aims to
provide an objective comparison to aid researchers in selecting the optimal chemistry for their
specific applications.

Performance Comparison: TBDMS vs. TOM

The efficiency of oligonucleotide synthesis is primarily evaluated based on coupling efficiency
and the ease and effectiveness of the deprotection process. Below is a summary of quantitative
data comparing TBDMS and TOM protecting groups in these key areas.
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than TBDMS

As the data indicates, while both protecting groups offer high coupling efficiencies, the TOM
group demonstrates a slight advantage, which becomes more pronounced as the length of the
oligonucleotide increases.[1] This is attributed to the lower steric hindrance of the TOM group,
which features an oxymethyl spacer that extends the bulky silyl group away from the reactive
phosphoramidrite center.[1]

Deprotection Strategies: A Comparative Overview

The removal of protecting groups is a critical final step that significantly impacts the final yield
and purity of the synthetic oligonucleotide. Both TBDMS and TOM chemistries employ distinct
deprotection protocols.
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Protecting Group

Deprotection
Reagents

Typical Conditions

Key
Considerations

TBDMS

1. Base Deprotection:
Ammonium
hydroxide/ethanol or
AMA (Ammonium
hydroxide/methylamin

e)

1. Room temperature
to 65°C

The two-step
deprotection process
can be time-

consuming.

2. Silyl Deprotection:
Triethylamine
trinydrofluoride
(TEA-3HF) or
Tetrabutylammonium
fluoride (TBAF)

2. 65°C for 2.5 hours
(TEA-3HF)

TBAF performance
can be variable due to

water content.[1]

TOM

One-Pot Deprotection:

AMA (Ammonium
hydroxide/methylamin
e) or EMAM
(Ethanolic

methylamine)

Room temperature to
65°C

Faster and simpler
deprotection
compared to TBDMS.

[2]

Silyl Deprotection:
Fluoride source (e.g.,
TEA-3HF) is also

used.

The TOM group is
stable to basic

conditions, preventing

2'- to 3'-silyl migration.

[2](3]

A significant advantage of TOM chemistry is the prevention of 2'- to 3'-silyl group migration

under basic conditions, a known issue with TBDMS that can lead to the formation of non-

biological 2'-5' phosphodiester linkages.[2][3]

Experimental Protocols
Standard Solid-Phase RNA Synthesis Cycle using
TBDMS Chemistry
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The synthesis of RNA oligonucleotides using TBDMS-protected phosphoramidites follows a

well-established four-step cycle for each nucleotide addition.[4]

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group using a mild acid
(e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.

Coupling: Activation of the TBDMS-protected phosphoramidite monomer with an activator
(e.g., 5-ethylthio-1H-tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of
the growing oligonucleotide chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion
mutants.

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester
using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

This cycle is repeated until the desired sequence is assembled.

Deprotection Protocol for TBDMS-Protected
Oligonucleotides

The following is a typical two-step deprotection procedure for RNA synthesized using TBDMS

chemistry.[1]

Step 1: Cleavage and Base Deprotection

The solid support is treated with a solution of ammonium hydroxide and ethanol (3:1 v/v) or
AMA (a mixture of agueous ammonium hydroxide and aqueous methylamine).

The mixture is heated at 55-65°C for a specified time (e.g., 10 minutes to 17 hours,
depending on the base protecting groups used) to cleave the oligonucleotide from the
support and remove the protecting groups from the nucleobases and the phosphate
backbone.[1][5]

Step 2: 2'-O-TBDMS Group Removal
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» After evaporation of the ammonia/methylamine solution, the oligonucleotide is redissolved in
a solution containing a fluoride source.

e A common reagent is triethylamine trinydrofluoride (TEA-3HF) in a solvent like DMSO or a
mixture of TEA and TEA-3HF in DMSO.[1]

e The reaction is typically heated at 65°C for 2.5 hours.[1]

e The reaction is then quenched, and the fully deprotected oligonucleotide is purified, typically
by HPLC.

Visualizing the Workflow

To better illustrate the key processes in TBDMS-based oligonucleotide synthesis, the following
diagrams are provided.

Solid-Phase Synthesis Cycle

Next Cycle

4. Oxidation ~
2. Coupling 3. Capping (Phosphite to Phosphate)
(Phosphoramidite Addition) (Unreacted 5'-OH)

1. Detritylation
(DMT Removal)
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Solid Support

Click to download full resolution via product page

Figure 1. The four-step cycle of solid-phase oligonucleotide synthesis.
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Figure 2. The two-step deprotection workflow for TBDMS-protected RNA.

Conclusion

TBDMS chemistry remains a viable and widely used method for the synthesis of RNA
oligonucleotides. However, for applications requiring the synthesis of long oligonucleotides or
where the prevention of 2'-5' linkages is critical, TOM chemistry presents a compelling
alternative with its slightly higher coupling efficiencies and more streamlined deprotection
process. The choice between these two powerful chemistries will ultimately depend on the
specific requirements of the research, including the desired length and purity of the
oligonucleotide, as well as considerations of cost and available laboratory infrastructure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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